molecular formula C14H10BrFO3 B2951338 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid CAS No. 938231-13-1

5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid

Cat. No.: B2951338
CAS No.: 938231-13-1
M. Wt: 325.133
InChI Key: RCTCBRGRXDLGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H10BrFO3 and a molecular weight of 325.13 g/mol . This compound is characterized by the presence of a bromine atom, a fluorobenzyl group, and a benzoic acid moiety. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Carboxylate derivatives.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid is utilized in several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties such as increased reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

5-bromo-2-[(2-fluorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTCBRGRXDLGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Solid LiOH (0.24 g, 10.16 mmol) was added to a stirred solution of (2-fluorophenyl)methyl 5-bromo-2-{[(2-fluorophenyl)methyl]oxy}benzoate (may be prepared as described in Description 84; 1 g, 2.03 mmol) in tetrahydrofuran (30 ml) and water (10 ml) in air at room temperature. The reaction mixture was stirred at 70° C. overnight. After cooled to room temperature, the solvent was removed to obtain a solid, which was dissolved in water (20 ml) and stirred in ice-water bath. 1 M HCl (aq) was added to adjust the pH to 4. The solid was filtered and dried in vacuum to yield the title compound as a white solid. 695 mg.
Name
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.